1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Description
Chemical Identity and Significance
The molecular identity of 1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate is defined by its molecular formula C₁₄H₂₅NO₅ and molecular weight of 287.36 grams per mole. The compound features a six-membered piperidine ring as its core structure, with carboxylate ester functionalities at both the nitrogen atom (position 1) and the carbon atom at position 4. The International Union of Pure and Applied Chemistry name for this compound is 1-tert-butyl 4-ethyl 4-(hydroxymethyl)-1,4-piperidinedicarboxylate, reflecting its systematic nomenclature based on the parent piperidine structure.
The structural complexity of this molecule arises from its multiple functional groups, each contributing distinct chemical properties and reactivity patterns. The tert-butyl ester group attached to the nitrogen provides steric bulk and serves as a protecting group commonly employed in peptide and pharmaceutical synthesis. The ethyl ester functionality at the 4-position offers different hydrolysis kinetics compared to the tert-butyl group, enabling selective deprotection strategies. The hydroxymethyl substituent introduces hydrogen bonding capability and serves as a site for further functionalization.
The compound's significance in contemporary chemistry stems from its role as a versatile synthetic intermediate that combines multiple orthogonal protecting groups with reactive handles for further elaboration. This unique combination of features makes it particularly valuable in the synthesis of complex pharmaceutical targets where precise control over functional group manipulation is essential. The molecule represents an important example of how modern synthetic chemistry has evolved to incorporate multiple functional elements within a single structure to maximize synthetic utility.
Chemical Identity and Significance
The three-dimensional structure of this compound exhibits specific conformational preferences that influence its chemical behavior and biological activity. The piperidine ring typically adopts a chair conformation, with the bulky substituents at position 4 occupying equatorial positions to minimize steric interactions. This conformational preference is crucial for understanding the compound's reactivity patterns and its interactions with biological targets.
The electronic properties of the molecule are significantly influenced by the nitrogen atom within the piperidine ring, which can participate in various chemical interactions. The carbamate functionality formed by the tert-butyl ester attached to the nitrogen provides both electronic stabilization and steric protection, making the compound stable under a wide range of reaction conditions while maintaining reactivity at other sites. This balance between stability and reactivity is a key factor in the compound's utility as a synthetic intermediate.
Spectroscopic characterization of this compound reveals distinctive features that facilitate its identification and purity assessment. Nuclear Magnetic Resonance spectroscopy provides detailed information about the compound's structure, with characteristic signals for the various alkyl groups and the piperidine ring system. Mass spectrometry confirms the molecular weight and fragmentation patterns, while infrared spectroscopy identifies the characteristic carbonyl stretches of the ester functionalities.
The compound's significance extends beyond its immediate synthetic applications to include its role as a model system for studying piperidine chemistry and developing new synthetic methodologies. Researchers have utilized this compound to investigate reaction mechanisms, explore new catalytic systems, and develop improved synthetic strategies for related molecules. These studies have contributed to a deeper understanding of piperidine chemistry and have led to the development of more efficient synthetic routes to pharmaceutical targets.
Historical Development of Functionalized Piperidine Derivatives
The historical development of functionalized piperidine derivatives traces back to the mid-19th century when piperidine itself was first isolated and characterized. Thomas Anderson, a Scottish chemist, initially reported piperidine in 1850, followed by independent work by Auguste Cahours in 1852, who provided the compound with its current name. These early discoveries laid the foundation for subsequent investigations into piperidine chemistry and the development of more complex derivatives.
The evolution of piperidine chemistry gained significant momentum in the twentieth century as researchers began to recognize the pharmaceutical potential of this heterocyclic scaffold. Early synthetic efforts focused on simple substitution patterns, but gradually evolved to encompass more sophisticated functionalization strategies. The development of protecting group chemistry, particularly the use of carbamate protecting groups, revolutionized the synthesis of complex piperidine derivatives by providing methods for selective manipulation of different functional sites.
Recent advances in piperidine chemistry have been driven by the discovery of new synthetic methodologies and catalytic systems. Multicomponent reactions have emerged as particularly powerful tools for constructing complex piperidine derivatives in a single operation. These reactions typically involve domino processes that combine multiple elementary reactions, such as Knoevenagel condensation, Michael addition, and consecutive Mannich reactions, to build the piperidine ring system with multiple substituents in a highly efficient manner.
The development of asymmetric synthesis methods has further enhanced the utility of piperidine derivatives in pharmaceutical applications. Enantioselective synthesis of conformationally restricted piperidine analogs has been achieved through various approaches, including the use of chiral auxiliaries and asymmetric catalysis. These methods have enabled the preparation of optically pure piperidine derivatives with defined stereochemistry, which is often crucial for biological activity.
Contemporary research in functionalized piperidine derivatives has increasingly focused on developing environmentally sustainable synthetic methods. Green chemistry approaches, including the use of water as a solvent and the development of recyclable catalysts, have gained prominence in recent years. These efforts reflect a broader trend in organic chemistry toward more sustainable synthetic practices while maintaining high efficiency and selectivity.
Position in Contemporary Organic Chemistry Research
Contemporary organic chemistry research has positioned functionalized piperidine derivatives at the forefront of several major research areas, including medicinal chemistry, catalysis, and materials science. The unique structural features and reactivity patterns of compounds like this compound have made them valuable tools for exploring new synthetic methodologies and developing novel therapeutic agents.
Current research efforts in piperidine chemistry are strongly influenced by the development of carbon-hydrogen bond functionalization methodologies. These approaches enable the direct modification of unactivated carbon-hydrogen bonds within the piperidine ring system, providing access to substitution patterns that would be difficult to achieve through traditional synthetic methods. Rhodium-catalyzed carbon-hydrogen insertions and cyclopropanations of donor-acceptor carbenes have emerged as particularly powerful tools for site-selective functionalization of piperidine derivatives.
The application of advanced catalytic systems has revolutionized the synthesis of functionalized piperidine derivatives. Recent studies have demonstrated the effectiveness of heterogeneous nanocatalysts, including chitosan-supported ytterbium catalysts and polystyrene ferric-based azo-catalysts, for the synthesis of complex piperidine structures. These catalytic systems offer advantages in terms of recyclability, environmental impact, and reaction efficiency compared to traditional homogeneous catalysts.
Site-selective functionalization represents one of the most significant challenges and opportunities in contemporary piperidine chemistry. Researchers have developed sophisticated strategies for controlling the regioselectivity of carbon-hydrogen functionalization reactions through careful selection of protecting groups and catalysts. The ability to selectively functionalize different positions of the piperidine ring has opened new avenues for the synthesis of complex pharmaceutical targets and natural product analogs.
The integration of computational chemistry methods with experimental research has enhanced the understanding of piperidine reactivity and selectivity. Theoretical calculations, including density functional theory studies, have provided insights into reaction mechanisms and have guided the development of new synthetic strategies. These computational approaches have been particularly valuable for understanding the stereoselectivity observed in multicomponent reactions and for predicting the behavior of new catalyst systems.
Structural Relationship to Other Piperidine Dicarboxylates
The structural relationship between this compound and other piperidine dicarboxylates reveals important insights into structure-activity relationships and synthetic accessibility. The compound belongs to a broader family of piperidine derivatives that share the common feature of multiple carboxylate functionalities, but differ in their substitution patterns and protecting group strategies.
Closely related compounds include tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, which features a similar hydroxymethyl substituent but lacks the ethyl ester functionality at the 4-position. This structural difference significantly affects the compound's reactivity and synthetic utility, as the presence of two carboxylate groups in the target compound provides additional sites for chemical modification and enhanced synthetic versatility.
The positional isomers of piperidine dicarboxylates, including 2,3-dicarboxylate, 2,4-dicarboxylate, 2,5-dicarboxylate, and 2,6-dicarboxylate derivatives, exhibit distinct biological activities and chemical properties. Research has demonstrated that the spatial arrangement of carboxylate groups significantly influences the compounds' interactions with biological targets, particularly in the context of excitatory amino acid receptor activity. The 4,4-disubstitution pattern present in the target compound represents a unique structural motif that differs from these classical patterns.
Comparative analysis of different piperidine dicarboxylate derivatives reveals the importance of steric and electronic factors in determining chemical behavior. The tert-butyl protecting group provides steric bulk that influences the compound's conformation and reactivity, while the ethyl ester offers different hydrolysis kinetics compared to other alkyl esters. These structural features combine to create a compound with distinct properties that set it apart from simpler piperidine derivatives.
The relationship to methylated piperidine dicarboxylates and other substituted analogs provides additional context for understanding the target compound's position within this chemical family. Enantioselective synthesis methods developed for related compounds have informed synthetic approaches to the target molecule, while structure-activity relationship studies of related derivatives have provided insights into the potential applications of the compound in pharmaceutical research.
The structural comparison extends to the stereochemical considerations that distinguish the target compound from its analogs. The 4,4-disubstitution pattern eliminates one stereocenter compared to compounds with substituents at different ring positions, but introduces conformational constraints that influence the molecule's three-dimensional shape. These conformational factors are crucial for understanding the compound's biological activity and its utility as a synthetic intermediate.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-11(17)14(10-16)6-8-15(9-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUACTPKGSIZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143091 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-(hydroxymethyl)-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193022-98-9 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-(hydroxymethyl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193022-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-(hydroxymethyl)-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Addition Followed by Deprotection and Functionalization
Chinese patent CN116003321A outlines a route involving alkylation of a piperidine core with hydroxymethyl-containing electrophiles. While specifics are obscured by machine translation, the method reportedly employs tert-butyloxycarbonyl and ethyl carboxylate protecting groups to direct regioselectivity. Critical steps include the use of sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination and palladium-catalyzed hydrogenolysis for deprotection. This route emphasizes modularity, enabling the introduction of diverse aryl and heteroaryl groups at the 4-position.
Critical Analysis of Methodological Limitations
Stereochemical Control and Byproduct Formation
The Grignard method, while robust, struggles with stereochemical control at the hydroxymethyl-bearing carbon. Byproducts arising from competing elimination or over-addition reactions necessitate chromatographic purification, reducing overall efficiency. In contrast, enzymatic reduction achieves high stereoselectivity but requires post-reaction esterification to install the ethyl carboxylate group, adding steps.
Industrial Scalability and Process Optimization
Scale-up of the Grignard route demands specialized equipment for handling air-sensitive reagents, whereas enzymatic methods align with green chemistry principles but face challenges in catalyst recycling. Recent advances in flow chemistry could enhance the former’s scalability by improving heat dissipation and reagent mixing.
Chemical Reactions Analysis
1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylate groups, using reducing agents like lithium aluminum hydride to form alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carboxylate groups yields alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate has shown promise as a pharmacological agent due to its structural similarity to known bioactive compounds.
- Potential Therapeutic Uses :
- Analgesics : Research indicates that piperidine derivatives can exhibit analgesic properties, making this compound a candidate for pain management drugs.
- Antidepressants : Its structural framework could be explored for developing new antidepressant medications.
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Synthesis of Piperidine Derivatives : It can be utilized in the synthesis of other piperidine derivatives that are active in biological systems.
- Functionalization : The hydroxymethyl group allows for further functionalization, enhancing the compound's utility in creating more complex chemical entities.
Material Science
The compound's unique properties can be leveraged in the development of new materials.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Studies
Several studies have explored the applications of similar piperidine derivatives, providing insights into potential uses for this compound.
Case Study 1: Analgesic Activity
A study investigated various piperidine derivatives for their analgesic effects using animal models. The results indicated that modifications at the piperidine nitrogen significantly influenced pain relief efficacy. This suggests that similar modifications to our compound could yield effective analgesics .
Case Study 2: Antidepressant Potential
Research published in pharmacological journals examined the antidepressant-like effects of piperidine derivatives. The findings highlighted that specific substitutions on the piperidine ring could enhance neurotransmitter activity, indicating that our compound may have similar potential .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity, or to receptors, modulating their function. The pathways involved in these interactions depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. The iodomethyl analog (C₁₄H₂₄INO₄) serves as a versatile intermediate for cross-coupling reactions, with yields up to 95% using lithium diisopropylamide (LDA) .
Aromatic vs. Hydroxymethyl and methyl groups prioritize solubility, whereas bulkier aryl groups (e.g., dinaphthalen-2-ylmethyl in 32f ) may enhance hydrophobic interactions in enzyme active sites.
Synthetic Efficiency :
Table 2: Comparative Physicochemical Data
*logP values estimated via computational tools (e.g., ChemAxon).
Key Findings:
- The hydroxymethyl group in the target compound likely reduces logP (estimated 1.2) compared to iodomethyl (2.8) or pyridinyl (2.1) analogs, favoring blood-brain barrier penetration .
Stability and Reactivity
- Hydroxymethyl Stability: The hydroxymethyl group may undergo oxidation to a carboxylate under acidic conditions, whereas the cyanomethyl group is resistant to hydrolysis but prone to nucleophilic attack .
- Iodomethyl Reactivity : The iodomethyl substituent facilitates rapid displacement in SN2 reactions (e.g., with thiols or amines), as demonstrated in PROTAC syntheses (79% yield with Cs₂CO₃/DMF) .
Biological Activity
1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate (CAS No. 193022-98-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₂₅NO₅
- Molecular Weight : 287.36 g/mol
- Structure : The compound features a piperidine ring with two carboxylate groups and a tert-butyl and ethyl substituent, which may influence its biological interactions.
Pharmacological Potential
Research into the biological activity of this compound is limited but suggests several pharmacological potentials:
- Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar piperidine structures can modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines like IL-1β. This suggests that this compound may possess anti-inflammatory properties .
- Cytotoxicity : Some derivatives of piperidine have demonstrated cytotoxic effects against various cancer cell lines. While specific studies on this compound are scarce, the structural similarities to known cytotoxic agents warrant further investigation .
- Neuroprotective Activity : Compounds with similar frameworks have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of hydroxymethyl groups may enhance the interaction with neural receptors or enzymes involved in neuroprotection .
Table 1: Comparative Biological Activities of Piperidine Derivatives
Case Study 1: Inhibition of IL-1β Release
In a study examining the inhibition of IL-1β release from human macrophages, compounds structurally related to piperidine derivatives showed significant concentration-dependent inhibition. Although specific data on the compound is lacking, it is hypothesized that the presence of the hydroxymethyl group may enhance binding affinity to relevant targets involved in inflammatory response modulation .
Case Study 2: Cytotoxicity in Cancer Cell Lines
Research on related piperidine compounds has demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives exhibiting structural modifications similar to those found in this compound were tested for their ability to induce apoptosis in cancer cells. While direct results for this specific compound are not available, the trends observed suggest potential efficacy worth exploring .
Research Findings and Future Directions
The current literature indicates that while there is a foundation for exploring the biological activities of this compound, more targeted studies are needed to elucidate its pharmacological properties fully. Future research should focus on:
- In Vitro and In Vivo Studies : Conducting detailed pharmacological evaluations to confirm anti-inflammatory and cytotoxic effects.
- Mechanistic Studies : Investigating the molecular pathways affected by this compound to better understand its potential therapeutic applications.
Q & A
Q. How can this compound be integrated into larger synthetic frameworks (e.g., drug discovery)?
- Methodological Answer : The hydroxymethyl group serves as a handle for coupling to pharmacophores via Suzuki-Miyaura (Pd(OAc)₂/XPhos) or nucleophilic substitution (Cs₂CO₃ in DMF at 100°C). For example, linking to quinazolin-8-ol derivatives achieves 24.5% yield, requiring optimization of catalyst loading (1–5 mol%) .
Methodological Tables
Q. Table 1. Key Reaction Optimization Parameters
| Step | Optimal Conditions | Yield | Challenges |
|---|---|---|---|
| Deprotonation | LDA, THF, -78°C, 2 h | 95% | Moisture sensitivity |
| Iodination | CH₂I₂, THF, 20°C, 18 h | 89% | Byproduct formation |
| Thioetherification | K₂CO₃, DMF, 20°C, 18 h | 99% | Steric hindrance |
Q. Table 2. Stability Under Storage Conditions
| Condition | Degradation Over 6 Months | Mitigation Strategy |
|---|---|---|
| -20°C, N₂ atmosphere | <5% | Desiccant (silica gel) |
| 25°C, ambient light | >50% | Amber vials, inert gas purge |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
